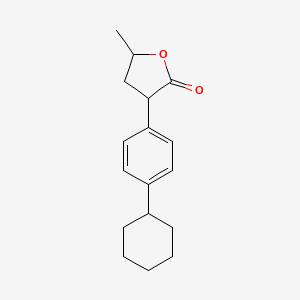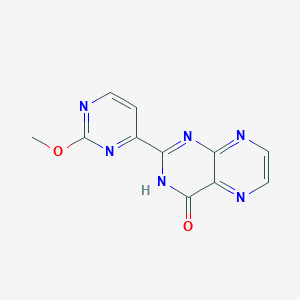
2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pteridine precursors under specific reaction conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted pteridines with different functional groups.
Scientific Research Applications
2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions, cellular processes, and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, modulation of cellular processes, and alteration of metabolic pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one include other pteridines and pyrimidine derivatives. Some examples are:
- 2-Aminopteridine
- 2,4-Diaminopteridine
- 2-Methylpteridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxypyrimidine group and a pteridinone core. This unique structure may confer specific chemical properties and reactivity, making it valuable for certain applications that other pteridines or pyrimidine derivatives may not be suitable for.
Properties
CAS No. |
90209-87-3 |
|---|---|
Molecular Formula |
C11H8N6O2 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-(2-methoxypyrimidin-4-yl)-3H-pteridin-4-one |
InChI |
InChI=1S/C11H8N6O2/c1-19-11-14-3-2-6(15-11)8-16-9-7(10(18)17-8)12-4-5-13-9/h2-5H,1H3,(H,13,16,17,18) |
InChI Key |
LORUIJVFHSJYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=N1)C2=NC3=NC=CN=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


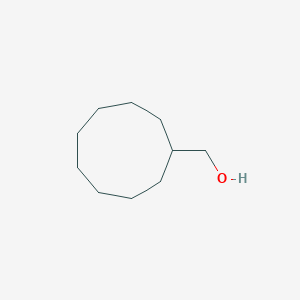
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)


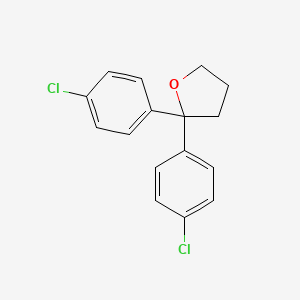
![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)

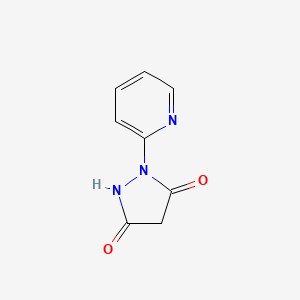
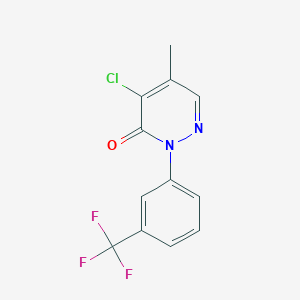
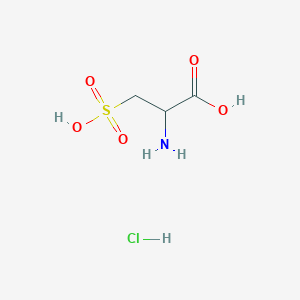
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)
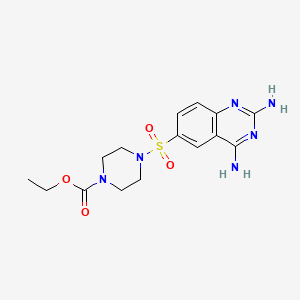
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
